molecular formula C23H26N2O3S B379067 N-(2-METHOXYPHENYL)-2-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

N-(2-METHOXYPHENYL)-2-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B379067
M. Wt: 410.5g/mol
InChI Key: NKVJTHZKSFHVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-METHOXYPHENYL)-2-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-2-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the cycloheptane ring. The methoxyphenyl and furyl groups are then attached through a series of substitution and coupling reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) ensures high yield and purity. Solvent extraction, crystallization, and chromatography are common techniques used for purification.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-2-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene ring structures.

    Cycloheptane Derivatives: Compounds featuring the cycloheptane ring.

    Amino Acid Derivatives: Compounds with similar amino functional groups.

Uniqueness

What sets N-(2-METHOXYPHENYL)-2-{[(5-METHYLFURAN-2-YL)METHYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE apart is its unique combination of functional groups and ring structures, which may confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[(5-methylfuran-2-yl)methylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C23H26N2O3S/c1-15-12-13-16(28-15)14-24-23-21(17-8-4-3-5-11-20(17)29-23)22(26)25-18-9-6-7-10-19(18)27-2/h6-7,9-10,12-13,24H,3-5,8,11,14H2,1-2H3,(H,25,26)

InChI Key

NKVJTHZKSFHVOJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CNC2=C(C3=C(S2)CCCCC3)C(=O)NC4=CC=CC=C4OC

Canonical SMILES

CC1=CC=C(O1)CNC2=C(C3=C(S2)CCCCC3)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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